

# methyl nitrite industrial production process

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## Compound Focus: Methyl nitrite

CAS No.: 624-91-9

Cat. No.: S574761

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## Chemical Profile and Industrial Context

**Methyl nitrite** ( $\text{CH}_3\text{ONO}$ ) is a simple alkyl nitrite gas. It is **not nitromethane** ( $\text{CH}_3\text{NO}_2$ ), a common point of confusion as they are functional group isomers [1]. Its primary industrial role is as a key intermediate in the synthesis of **dimethyl oxalate (DMO)** and **ethylene glycol (EG)** via oxidative carbonylation, a core route in China's coal-to-chemicals industry [2]. This process allows China to produce polyester feedstocks from its abundant coal reserves rather than imported oil or gas [2].

**Catalyst research** continues to optimize **methyl nitrite** reactions. Recent studies show fully exposed palladium cluster catalysts offer superior activity and selectivity for carbonylation to dimethyl carbonate compared to other palladium catalysts [3].

## Methyl Nitrite Production Protocol

The dominant industrial method is the **regenerative gas-phase reaction** of methanol with nitrous gases. Unlike batch methods, this continuous process generates **methyl nitrite** in a cycle where nitrogen oxides are constantly recovered and reused [4] [2].

## Reaction Principle

The process occurs in two main stages:

- **Synthesis Reaction:** Methanol reacts with a mixture of nitric oxide (NO) and nitrogen dioxide (NO<sub>2</sub>) in the gas phase to produce **methyl nitrite** and water [4].
- **Catalyst Regeneration:** The by-product, NO, is reoxidized by oxygen to regenerate NO<sub>2</sub>, allowing the cycle to continue [2].

## Materials and Equipment

The table below lists the required materials and specialized equipment:

Category	Specific Requirements / Items
Raw Materials	Methanol (industrial grade), Sodium Nitrite (or Potassium Nitrite), Sulfuric Acid (or another mineral acid), Nitrogen Monoxide (NO) gas [4].
Catalyst	Palladium-based catalyst (for subsequent carbonylation step) [3].
Reactor & Setup	Gas-phase reaction system, Acid-resistant reactor (e.g., glass-lined or Hastelloy), Condensation and purification train, Low-temperature condenser (using coolants like ethylene glycol/water), Drying columns (with desiccants like molecular sieves or silica gel), Gas storage and handling system [4].

## Step-by-Step Experimental Procedure

This procedure outlines the liquid-phase generation of **methyl nitrite**, which can be scaled for industrial gas-phase processes [4].

- **Reaction Liquid Preparation**
  - In a reactor equipped with a reflux condenser and temperature control, prepare an aqueous solution of methanol and sodium nitrite. A typical molar ratio is **CH<sub>3</sub>OH : NaNO<sub>2</sub> = 1.5 : 1** [4].
  - Start circulation of a coolant (e.g., an ethylene glycol-water mixture at -10°C) through the reflux condenser [4].
- **Acidification and Methyl Nitrite Generation**
  - Slowly add sulfuric acid (concentration ~30-98%) to the reaction mixture with constant stirring. The addition of acid initiates the formation of nitrous acid (HNO<sub>2</sub>), which subsequently reacts

with methanol to produce **methyl nitrite** gas [4].

- Maintain the reaction temperature below **30°C** to ensure controlled generation of **methyl nitrite** and to minimize the risks of decomposition [4].

- **Gas Purification and Drying**

- The generated **methyl nitrite** gas, along with by-products like NO and NO<sub>2</sub>, is passed through a series of purification steps.
- First, it enters a **low-temperature condenser** to remove most of the water vapor and any unreacted methanol [4].
- Next, the gas stream is passed through a **drying column** filled with a desiccant like 3A molecular sieves or silica gel to remove trace moisture [4].

- **Liquefaction and Storage (Optional)**

- For storage and stable supply, the purified **methyl nitrite** gas can be liquefied using low-temperature condensation. This liquid can be stored in appropriate pressurized containers at low temperatures [4].

- **Nitrogen Oxide Recycling (Industrial Process)**

- In the full industrial cycle, the nitrous gases (NO) produced as by-products are not wasted. They are sent to an oxidation unit where they react with oxygen to form **NO<sub>2</sub>**, which is then recycled back to the beginning of the process [2].

## Key Process Parameters and Data

For easy comparison, the table below summarizes the critical parameters for the liquid preparation and the industrial gas-phase process:

Parameter	Typical Operating Condition	Notes / Purpose
Methanol to Nitrite Molar Ratio	1.5 : 1 [4]	Ensures high conversion of nitrite.
Reaction Temperature	< 30°C [4]	Controls reaction rate and ensures safety.

Parameter	Typical Operating Condition	Notes / Purpose
Acid Concentration	30-98% H <sub>2</sub> SO <sub>4</sub> [4]	Provides the acidic medium for nitrous acid formation.
Condensation Temperature	-10°C [4]	Removes water and methanol; uses ethylene glycol/water coolant.
Catalyst (for Carbonylation)	Fully exposed Pd clusters [3]	Used in the next DMC production step for high activity/selectivity.

## Critical Safety and Handling Protocols

**Methyl nitrite** is a **highly flammable, toxic, and heat-sensitive explosive** [5] [6]. Adherence to strict safety protocols is mandatory.

- **Toxicity:** It is a potent asphyxiating and cyanotic agent that can cause methemoglobinemia. Exposure should be prevented with proper ventilation and gas monitoring [5].
- **Explosivity:** It can explode violently, especially when heated or contaminated with metal oxides. It forms explosive mixtures with air and may decompose explosively even under refrigeration [5] [6].
- **Handling Procedures:**
  - **Engineering Controls:** Use completely sealed systems and operate from behind blast shields. All equipment must be grounded to prevent static discharge [6].
  - **Personal Protective Equipment (PPE):** Wear a positive pressure self-contained breathing apparatus (SCBA) and chemical-resistant protective clothing [6].
  - **Leak and Spill Response:** Isolate the area immediately for at least 100 meters. Eliminate all ignition sources. Use water spray to disperse vapor clouds, but do not direct water at the leaking source, as icing may occur. Stop the leak only if it is safe to do so [6].
  - **Fire Response:** For small fires, use dry chemical or CO<sub>2</sub>. For large fires involving tanks, use unmanned monitor nozzles and cool containers from a maximum distance. Do not extinguish a leaking gas fire unless the leak can be stopped safely [6].

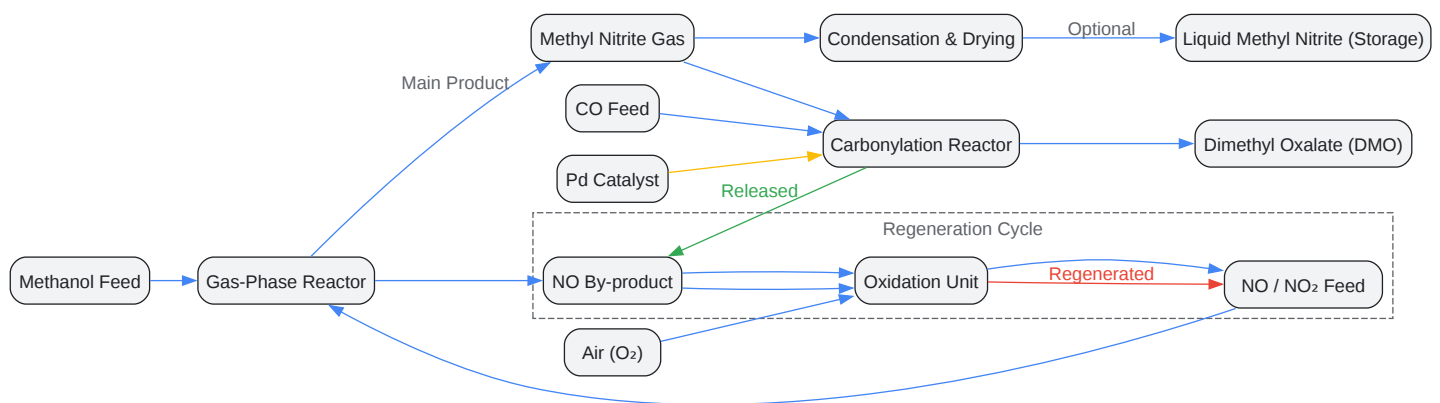
## Quality Control and Analysis

Effective production requires monitoring of gas composition and purity.

- **Analytical Techniques:** Use **Gas Chromatography (GC)** and **Infrared (IR) Spectroscopy** to monitor the concentration of **methyl nitrite** and detect impurities like nitromethane, methanol, or water [5].
- **Purity Specification:** The final product gas used in carbonylation should have a high purity, typically **>99%**, to prevent catalyst poisoning and side reactions [4].

## Process Workflow Visualization

The following diagram illustrates the complete integrated industrial production process, from raw material input to final product and catalyst regeneration.



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## Conclusion

The industrial production of **methyl nitrite** via the regenerative gas-phase process is a mature but highly specialized technology. Its successful and safe implementation hinges on precise control of reaction

parameters, robust engineering to handle its hazardous properties, and integration within a larger chemical production cycle, such as the synthesis of ethylene glycol from coal-derived syngas.

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To cite this document: Smolecule. [methyl nitrite industrial production process]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b574761#methyl-nitrite-industrial-production-process>]

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